N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine, indole derivatives, and thiazolidine-2,4-dione. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an enzyme inhibitor in biochemical pathways.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation for potential therapeutic effects in treating diseases.
Diagnostic Tools: Use in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Manufacturing: Application in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-oxoacetamide: A simpler analog with similar functional groups.
2-(2-chlorophenyl)-1,3-thiazolidin-4-one: A related thiazolidine derivative.
Indole-2-carboxamide: An indole-based compound with comparable properties.
Uniqueness
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antidiabetic research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C19H19ClN2O2S2, with a molecular weight of approximately 400.9 g/mol. The compound features a thiazolidinone moiety, which is often associated with various biological activities including anticancer and antidiabetic effects.
Anticancer Activity
Research indicates that compounds with thiazolidinone structures exhibit significant anticancer properties. A study highlighted the potential of thiazolidinone derivatives to induce apoptosis in cancer cells. Specifically, derivatives similar to N-(2-chlorophenyl)-2-acetamide have shown promising results in inhibiting cell proliferation across various cancer cell lines.
Key Findings:
- Inhibition of Cell Proliferation : Studies have demonstrated that thiazolidinone derivatives can inhibit the proliferation of cancer cells such as U937 and HepG2, suggesting their potential as chemotherapeutic agents .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins .
Antidiabetic Activity
The compound also shows promise as an alpha-glucosidase inhibitor, which is crucial for managing diabetes by slowing carbohydrate absorption.
Key Findings:
- Alpha-glucosidase Inhibition : Similar compounds have been characterized as potent inhibitors of alpha-glucosidase with IC50 values indicating strong inhibitory effects compared to established drugs like acarbose .
- Potential for Hypoglycemic Effects : The inhibition of this enzyme can lead to reduced postprandial blood glucose levels, thereby aiding in diabetes management .
Data Tables
Activity Type | IC50 Value (µM) | Reference |
---|---|---|
Alpha-glucosidase Inhibition | 28.1 | |
Anticancer (U937 Cells) | IC50 < 50 |
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Thiazolidinone Derivatives : A study published in Journal of Medicinal Chemistry reported that thiazolidinone derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing activity comparable to established chemotherapeutics .
- Diabetes Management Research : Research conducted on structurally similar compounds indicated their effectiveness as alpha-glucosidase inhibitors, providing a basis for further exploration into their use for diabetes management .
Properties
CAS No. |
618076-92-9 |
---|---|
Molecular Formula |
C24H22ClN3O3S2 |
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-2-3-8-13-27-23(31)21(33-24(27)32)20-15-9-4-7-12-18(15)28(22(20)30)14-19(29)26-17-11-6-5-10-16(17)25/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,26,29)/b21-20- |
InChI Key |
XXHCLLFZJUNMLV-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S |
Origin of Product |
United States |
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